Conformational Constraint: Steric Hindrance from beta,beta-Dimethylation
The beta,beta-dimethyl modification imposes significant conformational constraints on the elongating peptide chain compared to the unmodified ornithine backbone. While unmodified ornithine (e.g., Fmoc-Orn(Boc)-OH) exhibits rotational freedom around the Cα–Cβ bond, the geminal dimethyl groups in Fmoc-beta,beta-diMe-L-Orn(Boc)-OH restrict this rotation, pre-organizing the peptide backbone .
| Evidence Dimension | Backbone conformational flexibility (Cα–Cβ bond rotation) |
|---|---|
| Target Compound Data | Restricted rotation due to geminal dimethyl steric hindrance |
| Comparator Or Baseline | Fmoc-Orn(Boc)-OH: unrestricted Cα–Cβ bond rotation |
| Quantified Difference | Qualitative difference; no direct quantitative comparison available |
| Conditions | Molecular modeling and peptide structural analysis context |
Why This Matters
This conformational restriction can promote defined secondary structures and improve target binding affinity.
